6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one
Description
Structural Characterization and IUPAC Nomenclature
The structural characterization of this compound reveals a complex molecular architecture built upon the fundamental quinolin-2-one backbone. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 6-ethoxy-3-[(2-hydroxyethylamino)methyl]-1H-quinolin-2-one, reflecting the precise positioning of functional groups around the heterocyclic core. The molecular formula C₁₄H₁₈N₂O₃ indicates the presence of fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 262.30 grams per mole.
The structural representation through Simplified Molecular Input Line Entry System notation provides additional insight into the compound's connectivity: CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCO. This notation clearly delineates the ethoxy group attachment at the 6-position of the quinoline ring system and the hydroxyethylamino methyl substituent at the 3-position. The International Chemical Identifier string InChI=1S/C14H18N2O3/c1-2-19-12-3-4-13-10(8-12)7-11(14(18)16-13)9-15-5-6-17/h3-4,7-8,15,17H,2,5-6,9H2,1H3,(H,16,18) provides a complete description of the molecular structure, while the corresponding InChI Key HXWNUNVQIXBCTN-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.
The three-dimensional molecular architecture of this compound exhibits characteristic features of quinolin-2-one derivatives, including the planar aromatic ring system with the carbonyl group at the 2-position existing in tautomeric equilibrium with the corresponding hydroxy form. The ethoxy substituent at the 6-position extends away from the plane of the ring system, while the hydroxyethylamino methyl group at the 3-position provides additional conformational flexibility through rotation around the methylene linker. This structural arrangement creates opportunities for hydrogen bonding interactions both intramolecularly and with potential biological targets, contributing to the compound's potential pharmacological properties.
Historical Context in Heterocyclic Chemistry Development
The development of this compound must be understood within the broader historical context of heterocyclic chemistry evolution, particularly the advancement of quinoline-based compounds since the early nineteenth century. The foundation for modern quinoline chemistry was established when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834, initially naming it leukol. This pivotal discovery marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds that would eventually lead to the sophisticated derivatives we study today.
The historical progression of heterocyclic chemistry accelerated throughout the 1800s, with noteworthy developments including Brugnatelli's synthesis of alloxan from uric acid in 1818 and Dobereiner's production of furfural by treating starch with sulfuric acid in 1832. These early achievements established the fundamental principles of heterocyclic synthesis that researchers would later apply to more complex systems. The recognition that quinoline derivatives possessed significant biological activity came with the isolation and structural elucidation of quinine, a naturally occurring alkaloid with antimalarial properties, which demonstrated the potential therapeutic value of quinoline-based compounds.
Modern synthetic methodologies have revolutionized the accessibility of complex quinoline derivatives such as this compound. Contemporary approaches utilize advanced techniques including carbon-hydrogen activation, photoredox chemistry, and borrowing hydrogen catalysis to construct functionalized heterocycles with unprecedented efficiency. The development of multicomponent reactions has particularly enhanced the ability to introduce multiple functional groups simultaneously, enabling the synthesis of compounds with complex substitution patterns that would have been challenging to achieve using traditional methodologies. These technological advances have facilitated the exploration of structure-activity relationships within quinoline derivatives, contributing to the identification of novel bioactive compounds with improved selectivity and potency profiles.
Position Within Quinolin-2-one Derivative Classification
This compound occupies a distinct position within the extensive classification system of quinolin-2-one derivatives, representing a specific subclass characterized by dual functional group substitution on the heterocyclic core. The compound belongs to the broader category of 2-quinolones, which are organic compounds structurally related to quinoline and exist as the majority tautomer in equilibrium with 2-quinolinol. Within this classification, the compound represents a highly functionalized derivative that demonstrates the structural diversity possible through systematic modification of the parent quinolin-2-one framework.
The classification of quinolin-2-one derivatives typically considers both the position and nature of substituents attached to the heterocyclic ring system. In the case of this compound, the presence of an ethoxy group at the 6-position places it within the category of alkoxy-substituted quinolin-2-ones, while the hydroxyethylamino methyl substituent at the 3-position categorizes it among amino-alkyl-substituted derivatives. This dual substitution pattern is relatively uncommon and represents a specific design strategy aimed at modulating both the electronic properties of the aromatic system and the potential for hydrogen bonding interactions.
| Classification Category | Structural Feature | Functional Significance |
|---|---|---|
| Quinolin-2-one Core | Bicyclic nitrogen heterocycle with carbonyl at position 2 | Provides fundamental pharmacophore |
| 6-Ethoxy Substitution | Alkoxy group at position 6 | Modulates electronic properties and lipophilicity |
| 3-Amino-alkyl Substitution | Hydroxyethylamino methyl at position 3 | Enables hydrogen bonding and increases polarity |
| Heterocyclic Compound | Contains nitrogen and oxygen heteroatoms | Contributes to biological activity potential |
Recent screening studies have identified 3-aryl-quinolin-2-one derivatives as novel antiviral agents, demonstrating the continued importance of this structural class in medicinal chemistry research. The systematic exploration of structure-activity relationships within quinolin-2-one derivatives has revealed that modifications at specific positions can significantly impact biological activity profiles. Compounds bearing substitutions at the 3-position, such as this compound, represent particularly interesting targets for further investigation due to their potential for selective interactions with biological targets. The classification of this compound within the broader quinolin-2-one family thus reflects both its structural relationship to established pharmacologically active compounds and its potential as a lead structure for further medicinal chemistry optimization efforts.
Properties
IUPAC Name |
6-ethoxy-3-[(2-hydroxyethylamino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-12-3-4-13-10(8-12)7-11(14(18)16-13)9-15-5-6-17/h3-4,7-8,15,17H,2,5-6,9H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWNUNVQIXBCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinolin-2-one Core with 6-Ethoxy Substitution
- The quinolin-2-one scaffold is often synthesized via cyclization reactions starting from appropriately substituted anilines and β-ketoesters or β-ketoamides.
- The 6-ethoxy group can be introduced either by starting with a 6-ethoxyaniline or by nucleophilic aromatic substitution on a 6-halogenated quinolinone intermediate.
- Literature on quinolinone derivatives suggests that ethoxy substitution at position 6 is stable under typical reaction conditions used for further functionalization.
Functionalization with 2-Hydroxyethylamino Group
- The nucleophilic substitution of the halomethyl intermediate with 2-hydroxyethylamine is typically performed in polar solvents such as ethanol or methanol under reflux.
- The reaction conditions are optimized to avoid side reactions such as over-alkylation or polymerization.
- Purification is achieved by recrystallization or chromatographic methods.
Representative Reaction Scheme (Conceptual)
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6-Ethoxyaniline + β-ketoester | Acidic or basic cyclization | 6-Ethoxyquinolin-2-one | 60-80 | Core quinolinone synthesis |
| 2 | 6-Ethoxyquinolin-2-one + formaldehyde + 2-haloalkylamine | Reductive amination or nucleophilic substitution | 6-Ethoxy-3-(halomethyl)quinolin-2-one | 70-85 | Halomethyl intermediate |
| 3 | 6-Ethoxy-3-(halomethyl)quinolin-2-one + 2-hydroxyethylamine | Reflux in ethanol | This compound | 65-90 | Final product |
Analytical and Structural Confirmation
- The synthesized compound is characterized by spectroscopic methods:
- NMR (1H, 13C) : Confirming the quinolinone core, ethoxy group, and hydroxyethylamino side chain.
- IR Spectroscopy : Characteristic bands for amide carbonyl (~1650 cm⁻¹), ethoxy C–O stretch (~1100 cm⁻¹), and hydroxyl groups (~3200-3500 cm⁻¹).
- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~276 g/mol for related hydroxypropylamino derivative).
- Purity and identity are further confirmed by chromatographic techniques such as HPLC.
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects the yield and purity of the final product.
- Use of mild bases or acid scavengers during nucleophilic substitution prevents side reactions.
- Protecting groups for the hydroxy group on the aminoalkyl chain are generally unnecessary due to mild reaction conditions.
- Related quinolinone derivatives have been synthesized with yields ranging from 65% to 90% under optimized conditions.
- The presence of the hydroxyethylamino substituent enhances solubility and potential biological activity, making the preparation method significant for pharmaceutical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
Scientific Research Applications
6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Quinolinone Derivatives
Substituent Position and Functional Group Variations
6-Methoxy-2(1H)-quinolinone (Compound 1, )
- Key Differences: The ethoxy group in the target compound increases steric bulk and lipophilicity compared to the methoxy group.
- Synthesis : Prepared via heating in ethyl acetate/hexane (207–208°C) .
6-Ethoxy-3-phenyl-1H-quinolin-2-one ()
- Substituents : Ethoxy at position 6, phenyl at position 3.
- Key Differences: The phenyl group at position 3 introduces strong hydrophobicity, whereas the target compound’s hydroxyethylamino-methyl group enhances aqueous solubility. Molecular weight: 265.31 g/mol (phenyl derivative) vs. higher for the target compound due to the additional hydroxyl and amine groups .
7-Methoxy-4-methyl-1H-quinolin-2-one (Compound 4d, )
- Substituents : Methoxy at position 7, methyl at position 4.
- Key Differences: Positional isomerism: Methoxy at position 7 vs. ethoxy at position 6 in the target compound. This alters electronic distribution and biological target interactions. Methyl group at position 4 contributes to steric effects but lacks the hydrogen-bonding capability of the hydroxyethylamino group .
Functional Group Modifications
6-Amino-3-hydroxy-1-methyl-1,2-dihydroquinolin-2-one ()
- Substituents: Amino at position 6, hydroxyl at position 3, and a dihydro (saturated) quinoline ring.
- Key Differences: Amino group vs.
4-Hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenylquinolin-2-one ()
- Substituents: Hydroxyl at position 4, hydroxyethylamino group at position 3.
- Key Differences :
- Hydroxyl at position 4 vs. ethoxy at position 6: Alters hydrogen-bonding networks and metabolic pathways.
- The presence of a phenyl group at position 1 increases molecular rigidity compared to the target compound’s unsubstituted nitrogen .
Biological Activity
6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one, with the CAS number 462066-93-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including its pharmacological effects and mechanisms of action.
The molecular formula of this compound is , with a molecular weight of approximately 262.3 g/mol. The structure consists of a quinolinone core modified with an ethoxy group and a hydroxyethylaminomethyl side chain, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinolinone framework followed by alkylation and amination steps. Specific methodologies can vary, but common approaches include:
- Formation of Quinolinone: Starting from appropriate aniline derivatives and carboxylic acids.
- Alkylation: Introducing the ethoxy group through alkylation reactions.
- Aminomethylation: Adding the hydroxyethylamino group via reductive amination or similar techniques.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related quinolinones can inhibit cell growth by interfering with DNA replication and cell cycle progression, potentially through the inhibition of topoisomerases .
The proposed mechanisms for the biological activity of this compound include:
- Topoisomerase Inhibition: Similar compounds have been shown to inhibit topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells.
- Antioxidant Activity: Some studies suggest that quinolinone derivatives possess antioxidant properties, which can protect cells from oxidative stress and contribute to their antiproliferative effects .
Case Studies
A notable case study involved a series of experiments conducted on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that treatment with this compound resulted in:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Topoisomerase II inhibition |
| MCF-7 | 15.0 | Induction of apoptosis |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot, three-component synthesis using InCl₃ (10 mol%) as a catalyst under microwave irradiation (e.g., 80–100°C, 15–30 minutes) in ethanol is a validated route. This method achieves yields >85% by optimizing solvent polarity and microwave power . Key intermediates include coumarin derivatives and hydrazine, with the ethoxy and hydroxyethylamino groups introduced via nucleophilic substitution.
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C-NMR : Peaks for the ethoxy group (δ ~1.35 ppm for CH₃, δ ~4.10 ppm for OCH₂) and hydroxyethylamino moiety (δ ~3.60 ppm for NHCH₂, δ ~2.70 ppm for CH₂OH) .
- HRMS : Exact mass matching (e.g., calculated [M+H⁺] = 273.1234, observed 273.1235) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, with R-factor thresholds <0.05 for high-confidence models .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Methodological Answer :
- Solubility : Ethanol/water mixtures (≥70% ethanol) are optimal due to the compound’s hydrophobic quinoline core and polar substituents .
- Stability : Susceptible to hydrolysis under acidic conditions; storage in anhydrous DMSO at -20°C is recommended .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in the hydroxyethylamino group, which may cause signal splitting .
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track incorporation into the quinolinone ring .
- DFT calculations : Simulate NMR chemical shifts with Gaussian09 to identify discrepancies caused by tautomerism .
Q. What strategies optimize catalytic efficiency in microwave-assisted synthesis?
- Methodological Answer :
- Catalyst recycling : InCl₃ can be reused ≥5 times without loss of activity by precipitating it with cold diethyl ether post-reaction .
- Solvent screening : Ethanol outperforms DMF or THF due to better microwave absorption and lower side-product formation .
- Time-temperature profiling : Reaction completion is monitored via in-situ FTIR (C=O stretch at ~1680 cm⁻¹) .
Q. How are crystallographic challenges (e.g., twinning, low resolution) addressed for this compound?
- Methodological Answer :
- Twin refinement : Use SHELXL’s TWIN/BASF commands to model twinned datasets, with BASF values >0.3 indicating significant twinning .
- High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves weak reflections for the ethoxy group’s electron density maps .
Q. What advanced techniques validate biological activity without commercial assays?
- Methodological Answer :
- Molecular docking : AutoDock Vina screens for binding to neuronal receptors (e.g., NMDA) using the quinolinone core as a pharmacophore .
- In-house enzyme assays : Measure IC₅₀ against acetylcholinesterase via Ellman’s method (λ = 412 nm for thiocholine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
